2-(2-Chloro-4-fluorobenzyl)pyrrolidine
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Overview
Description
2-(2-Chloro-4-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13ClFN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The benzyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: 2-(2-Fluorobenzyl)pyrrolidine.
Scientific Research Applications
2-(2-Chloro-4-fluorobenzyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine
- 1-(2-Chloro-6-fluorobenzoyl)pyrrolidine
- 1-(3-Chloro-4-methylbenzoyl)pyrrolidine
- 1-(4-Fluorobenzyl)sulfonylpyrrolidine
Uniqueness
2-(2-Chloro-4-fluorobenzyl)pyrrolidine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c12-11-7-9(13)4-3-8(11)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2 |
InChI Key |
YHNZJUNNPCAZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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